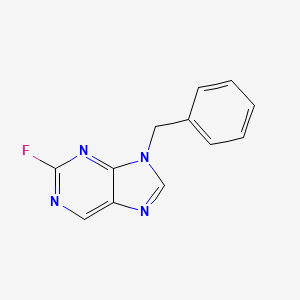

9-Benzyl-2-fluoro-9H-purine

説明

Strategies for Purine (B94841) Ring System Construction and Functionalization

The foundation of the synthesis lies in the construction of the purine's bicyclic structure, which is composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. The subsequent functionalization, especially the incorporation of the fluorine atom, is a pivotal step that bestows unique properties upon the final molecule.

The synthesis of the 2-fluoropurine core can be approached through various cyclization strategies, most notably the Traube purine synthesis. psu.eduresearchgate.net This well-established method typically begins with a substituted diaminopyrimidine. psu.edu The pyrimidine is condensed with a one-carbon source, such as formic acid, to construct the adjoining imidazole ring, thus forming the purine skeleton. psu.eduresearchgate.net

An alternative route starts with 2-aminopurine (B61359), which can be synthesized from 5-nitrouracil. psu.eduresearchgate.net The 2-aminopurine then undergoes a diazotization reaction, followed by treatment with fluoroboric acid (HBF₄) in a process similar to the Balz-Schiemann reaction, to yield 2-fluoropurine. psu.eduresearchgate.net

Table 1: Example of a Synthetic Route to 2-Fluoropurine

| Step | Starting Material | Reagent(s) | Product |

| 1 | 5-Nitrouracil | POCl₃, Dimethylaniline | 2,4-Dichloro-5-nitropyrimidine |

| 2 | 2,4-Dichloro-5-nitropyrimidine | NH₃/EtOH | 2,4-Diamino-5-nitropyrimidine |

| 3 | 2,4-Diamino-5-nitropyrimidine | Na₂S₂O₄ | 2,4,5-Triaminopyrimidine |

| 4 | 2,4,5-Triaminopyrimidine | Formic Acid | 2-Aminopurine |

| 5 | 2-Aminopurine | NaNO₂, HBF₄ | 2-Fluoropurine |

This table illustrates a common multi-step synthesis pathway to obtain the 2-fluoropurine core.

The introduction of a fluorine atom at the C2 position is frequently accomplished through a halogen exchange (Halex) reaction. rsc.orgchempedia.info This nucleophilic substitution process is a cornerstone of organofluorine chemistry. rsc.org It typically involves replacing a chlorine atom on the purine ring with a fluorine atom.

The precursor, a 2-chloropurine derivative, is treated with a fluoride (B91410) source like potassium fluoride or tetrafluoroboric acid. chempedia.infosbfluorochem.com The reaction conditions, including the choice of solvent, are critical for the success of the Halex reaction. chempedia.info High-boiling point aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the exchange. chempedia.info In some cases, diethylaminosulfur trifluoride (DAST) can be used for the selective fluorination of a 2,6-dichloropurine (B15474) precursor to yield a 2-chloro-6-fluoropurine derivative, which can then be further modified. openaccesspub.org

Regioselective N9-Benzylation Approaches for 9-Benzyl-2-fluoro-9H-purine

With the 2-fluoropurine core in hand, the subsequent challenge is the regioselective attachment of the benzyl (B1604629) group. Purines possess multiple nitrogen atoms (N1, N3, N7, and N9) that are potential sites for alkylation, making control of the reaction site crucial. ub.edu

Alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9-alkylated product typically being the major and thermodynamically more stable isomer. ub.edunih.gov The regioselectivity is influenced by both electronic and steric factors. The N9 position is generally more sterically accessible and its proton is more acidic compared to the N7 proton, favoring its deprotonation and subsequent alkylation. nih.govresearchgate.net

Achieving high N9 selectivity necessitates careful optimization of reaction parameters. ub.educhem-soc.si

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used to dissolve the reactants and stabilize the transition state. ub.eduderpharmachemica.com

Base: The choice of base is pivotal. While inorganic bases like potassium carbonate (K₂CO₃) are frequently used, organic bases or stronger bases like sodium hydride (NaH) can also be employed. ub.eduderpharmachemica.com Tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good results in some cases. ub.edu The use of β-cyclodextrin has also been reported to assist in achieving high N9 regioselectivity. researchgate.netresearchgate.net

Temperature: Reaction temperature can influence the N9/N7 isomer ratio, with lower temperatures sometimes favoring the formation of the more stable N9 product. ub.edu Microwave irradiation has been utilized to accelerate the reaction and improve regioselectivity, often leading to shorter reaction times and reduced formation of byproducts. researchgate.net

Table 2: General Conditions for N9-Benzylation of Purines

| Parameter | Condition | Rationale |

| Alkylating Agent | Benzyl bromide or Benzyl chloride | Provides the benzyl group for substitution. derpharmachemica.com |

| Base | K₂CO₃, NaH, Tetrabutylammonium hydroxide | Deprotonates the purine nitrogen for nucleophilic attack. ub.eduderpharmachemica.com |

| Solvent | DMF, Acetonitrile, THF | Provides a suitable medium for the reaction. ub.eduderpharmachemica.com |

| Temperature | Room temperature to elevated temperatures | Influences reaction rate and selectivity. ub.edu |

This table summarizes typical conditions used for the N9-benzylation of purine derivatives.

The benzylation of a purine nitrogen is generally accepted to proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. nih.gov The purine anion, formed by deprotonation with a base, acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide ion. nih.gov

Steric hindrance plays a crucial role in directing the alkylation towards the N9 position. nih.govresearchgate.net The N7 position is situated within the five-membered imidazole ring and is flanked by other atoms, making it more sterically hindered than the N9 position in the six-membered pyrimidine ring. nih.govresearchgate.net This steric difference makes the N9 nitrogen more accessible to the incoming bulky benzyl group, thus favoring the formation of the this compound isomer. researchgate.netacs.org The presence of substituents at other positions on the purine ring can further influence the steric environment and, consequently, the regioselectivity of the benzylation. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-benzyl-2-fluoropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-12-14-6-10-11(16-12)17(8-15-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNURUOEPAGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CN=C(N=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232896 | |

| Record name | 2-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84003-58-7 | |

| Record name | 2-Fluoro-9-benzylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084003587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Benzyl 2 Fluoro 9h Purine and Its Direct Precursors

Advanced Synthetic Protocols for 9-Benzyl-2-fluoro-9H-purine Analogs

The development of sophisticated synthetic methodologies has been pivotal in accessing a diverse range of this compound analogs. These advanced protocols offer improvements in regioselectivity, reaction efficiency, and the ability to introduce a variety of substituents, which is crucial for structure-activity relationship studies.

Mitsunobu Reaction in Purine (B94841) N-Alkylation

The Mitsunobu reaction has emerged as a powerful tool for the N-alkylation of purines, providing a reliable method for the synthesis of 9-substituted purine derivatives. researchgate.netsemanticscholar.org This reaction typically involves the coupling of a purine with an alcohol in the presence of a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). pharm.or.jp

A key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions, which is beneficial for substrates with sensitive functional groups. For instance, the synthesis of 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, a direct precursor to various this compound analogs, was successfully achieved by treating 2,6-dichloropurine (B15474) with 2,6-difluorobenzyl alcohol using triphenylphosphine and DIAD in dry tetrahydrofuran (B95107) (THF). pharm.or.jp This reaction yielded the desired N9-alkylated product in a significant 73% yield, alongside a minor amount of the N7-benzylated isomer (10%). pharm.or.jp The regioselectivity favoring the N9 position is a common and advantageous feature of purine alkylation. ub.edu

The versatility of the Mitsunobu reaction extends to the synthesis of various other purine analogs. For example, it has been employed in the preparation of 9-alkylated adenines and other purine derivatives with diverse substitution patterns. pharm.or.jp However, a notable drawback can be the long reaction times required for some substrates. ub.edu

Table 1: Mitsunobu Reaction for the Synthesis of a this compound Precursor

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 2,6-Dichloropurine | 2,6-Difluorobenzyl alcohol, Triphenylphosphine, DIAD | Dry THF | 50°C | 2 days | 2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine | 73% |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and reduced side product formation. ub.eduresearchgate.net In the context of purine chemistry, microwave irradiation has been effectively combined with traditional synthetic methods, including the Mitsunobu reaction, to improve efficiency. rsc.orgrsc.org

The application of microwave energy can dramatically reduce reaction times, a significant improvement over conventional heating methods that may require several hours or even days. ub.edu This acceleration is particularly beneficial for the N-alkylation of purines, which can sometimes be sluggish. ub.edu For example, a novel and efficient method for the preparation of alkylated aminopurines has been developed using the Mitsunobu reaction under microwave-assisted conditions. rsc.orgrsc.org This approach not only speeds up the reaction but can also influence the regioselectivity of the alkylation. rsc.org

The use of microwave irradiation can be particularly advantageous in overcoming the low solubility of some purine derivatives in common organic solvents, which can hinder reaction rates. ub.edu By rapidly heating the reaction mixture, microwave synthesis can enhance the solubility of reagents and facilitate a more efficient reaction process. researchgate.net This technique has been successfully applied to the synthesis of various purine derivatives, demonstrating its broad utility in this area of heterocyclic chemistry. researchgate.netresearchgate.net

Enzymatic Approaches to Regioselective Substitution

Enzymatic catalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis for the modification of purine derivatives. Enzymes can provide exquisite control over regioselectivity, which is often a significant challenge in the chemical synthesis of substituted purines. researchgate.net

Purine nucleoside phosphorylases (PNPs) are a class of enzymes that have been utilized for the regioselective synthesis of nucleoside analogs. preprints.org These enzymes can catalyze the transfer of a ribose or deoxyribose moiety to a specific nitrogen atom of the purine ring, typically the N9 position. This enzymatic approach has been successfully employed in the synthesis of various purine nucleosides, offering a high degree of stereochemical and regiochemical control.

While direct enzymatic synthesis of this compound itself is not extensively documented, the principles of enzymatic regioselective substitution are highly relevant to the synthesis of its analogs and precursors. For instance, enzymatic ligation strategies have been developed for the preparation of purine riboswitches with site-specific chemical modifications. nih.gov These methods allow for the precise introduction of modified purines into RNA sequences, highlighting the power of enzymes in achieving specific chemical transformations on the purine scaffold. nih.gov

Furthermore, enzymes like monooxygenases are being explored for biocatalytic transformations such as benzylic hydroxylation, which could be a potential route for modifying the benzyl (B1604629) group of 9-benzylpurine derivatives. mdpi.com The development of such enzymatic methods holds promise for the sustainable and highly selective synthesis of complex purine analogs.

Scalability and Process Development Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of a chemical compound like this compound requires careful consideration of several factors to ensure an efficient, cost-effective, and safe process.

Key considerations for the scalability of purine synthesis include the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and the use of hazardous reagents. For instance, in multi-step syntheses, the development of a process that can be carried out in a "one-pot" fashion, without the need for isolation and purification of intermediates, can significantly improve efficiency. acs.org

The choice of starting materials and reagents is also critical. Utilizing readily available and less expensive starting materials is essential for a commercially viable process. The development of scalable routes from common precursors like guanine (B1146940) has been a focus of process chemistry research. acs.org

Purification methods must also be scalable. While chromatography is a common technique for purification in the laboratory, it can be expensive and time-consuming on an industrial scale. Therefore, developing processes that yield products of high purity directly from the reaction or through simple crystallization is highly desirable.

Furthermore, the use of advanced technologies such as continuous flow chemistry and automated synthesis can enhance the efficiency, safety, and scalability of the production process. These technologies allow for better control over reaction parameters and can lead to more consistent product quality. The development of scalable syntheses for nucleoside analogs often involves optimizing protection and deprotection steps, as well as the key coupling reactions. google.com For example, the industrial production of some nucleoside analogs has been achieved through multi-kilogram scale synthesis, highlighting the feasibility of scaling up complex chemical processes. acs.org

Chemical Reactivity and Derivatization Strategies of 9 Benzyl 2 Fluoro 9h Purine Scaffolds

Nucleophilic Aromatic Substitution at the C2-Fluorine Position

The electron-withdrawing nature of the purine (B94841) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, where the fluorine atom serves as a good leaving group.

Amination Reactions at C2 for 9-Benzyl-2-amino-9H-purine Derivatives

The fluorine atom at the C2 position of 9-benzyl-2-fluoro-9H-purine can be readily displaced by various amines to yield 9-benzyl-2-amino-9H-purine derivatives. This reaction is a cornerstone for creating libraries of compounds with diverse biological activities. For instance, reacting this compound with a 40% aqueous solution of methylamine (B109427) in ethanol (B145695) at elevated temperatures can produce 9-benzyl-N-methyl-9H-purin-2-amine with a high yield of 99%. smolecule.com Similarly, treatment with ammonia (B1221849) in methanol (B129727) can lead to the formation of 9-benzyl-2-amino-9H-purine. pharm.or.jp The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity.

Substitution with Oxygen and Sulfur Nucleophiles

In addition to amines, oxygen and sulfur nucleophiles can also displace the C2-fluorine atom. Reactions with alkoxides, such as sodium methoxide, can introduce alkoxy groups at the C2 position. google.com Thiolates can be used to introduce alkylthio or arylthio moieties. For example, 2-amino-9H-purine-6-thiol can be reacted with benzyl (B1604629) bromide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) to synthesize 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine. nih.gov These reactions expand the chemical space accessible from the this compound scaffold.

Reactivity at the C6 Position of this compound

While the C2 position is activated for nucleophilic attack, the C6 position of the purine ring also offers opportunities for derivatization, often after initial modification of the C2 position or by starting from a related 2-fluoro-6-chloropurine derivative.

Introduction of Alkylamino, Anilino, and other Amine Substituents

The C6 position of purine derivatives, often bearing a chloro substituent as a leaving group, is highly susceptible to nucleophilic substitution by amines. This allows for the introduction of a wide array of substituents, including alkylamino, anilino, and other amine-containing groups. nih.govacs.org For example, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine has been synthesized and studied for its anticonvulsant activity. nih.gov The reaction of 2,6-dichloropurine (B15474) with various amines, followed by benzylation at the N9 position, is a common strategy to access these compounds. nih.govnih.gov

Cross-Coupling Reactions for C6-Functionalization (e.g., Stille, Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation at the C6 position of the purine ring. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups at the C6 position by coupling a 6-halopurine with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.comacs.org For instance, 9-benzyl-2,6-dichloropurine can react with phenylboronic acid to selectively yield 9-benzyl-2-chloro-6-phenylpurine. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with a halide and is another effective method for C6-functionalization. researchgate.net

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties at the C6 position by coupling a terminal alkyne with a 6-halopurine, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

These cross-coupling reactions have significantly broadened the scope of accessible 6-substituted purine derivatives.

Acylation Reactions at C6 for Carbonyl-Substituted Purines

While less common than nucleophilic substitution and cross-coupling, acylation reactions can be employed to introduce carbonyl-containing substituents at the C6 position. This can be achieved through various methods, including Friedel-Crafts type reactions under specific conditions or by functional group manipulation of a pre-installed substituent at C6.

Interactive Data Table of Mentioned Compounds

| Compound Name | Molecular Formula | Position of Benzyl Group | Position of Fluoro Group | Other Substituents |

| This compound | C₁₂H₉FN₄ | N9 | C2 | None |

| 9-Benzyl-2-amino-9H-purine | C₁₂H₁₁N₅ | N9 | --- | C2-amino |

| 9-Benzyl-N-methyl-9H-purin-2-amine | C₁₃H₁₃N₅ | N9 | --- | C2-methylamino |

| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | C₁₉H₁₇N₅S | N9 | --- | C2-amino, C6-benzylsulfanyl |

| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | C₁₃H₁₂FN₅ | N9 (2-fluorobenzyl) | --- | C6-methylamino |

| 9-Benzyl-2-chloro-6-phenylpurine | C₁₈H₁₃ClN₄ | N9 | --- | C2-chloro, C6-phenyl |

| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | --- | --- | C2-chloro, C6-chloro |

| 2-Amino-9H-purine-6-thiol | C₅H₅N₅S | --- | --- | C2-amino, C6-thiol |

Modifications on the Benzyl Moiety of this compound

The benzyl group at the N9 position is a key feature of the molecule, and its modification offers a prime route for altering the compound's steric and electronic properties.

Substituent Effects on the Phenyl Ring (e.g., additional halogens, alkyl groups)

The introduction of substituents onto the phenyl ring of the 9-benzyl group significantly influences the chemical and biological profile of the parent molecule. The nature and position of these substituents can modulate activity through electronic and steric effects.

Research into related 9-benzylpurine structures has shown that a chlorine atom at the 2-position of the purine ring, as in the target compound, can enhance biological activity. nih.gov Further modifications to the benzyl ring build upon this foundation. For instance, studies on 9-benzyl-6-(2-furyl)purines demonstrated that electron-donating groups on the phenyl ring, such as a p-methoxy group, lead to potent antimycobacterial activity. nih.gov This suggests that increasing the electron density of the benzyl moiety can be a favorable modification.

The position of the substituent on the phenyl ring is also critical. Studies on a series of N6-(substituted-benzyl)adenosine derivatives, which provide insight into substituent effects, revealed that the position of a halogen on the benzyl ring significantly impacts receptor binding affinity. Moving a halogen substituent from the para to the meta position can alter the compound's activity profile.

A summary of how different substituents on the benzyl ring affect the activity of related purine derivatives is presented below. This data, derived from N6-benzyladenosine analogues, illustrates the principle of substituent effects.

| Compound Series | Benzyl Substituent | Observed Effect | Reference |

|---|---|---|---|

| N6-(benzyl)adenosine | 3-Fluorobenzyl | Demonstrates specific receptor binding affinity. | up.ac.za |

| N6-(benzyl)adenosine | 3-Chlorobenzyl | Shows distinct binding characteristics compared to other halogens. | up.ac.za |

| N6-(benzyl)adenosine | 3-Bromobenzyl | Exhibits high potency in binding assays. | up.ac.za |

| N6-(benzyl)adenosine | 3-Iodobenzyl | Potent binding, indicating tolerance for larger halogens at the meta position. | up.ac.za |

| 9-benzyl-6-(2-furyl)purine | 4-Methoxybenzyl | Enhanced antimycobacterial activity. | nih.gov |

| 6-anilino-9-benzyl-2-chloropurine | Small, lipophilic para substituents | Good inhibition of rhinovirus serotype 1B. | researchgate.net |

Impact of Benzyl Group Translocations within the Purine System

The alkylation of a purine ring with benzyl bromide or a similar agent is a common synthetic step, but it is often complicated by a lack of complete regioselectivity. The purine nucleus possesses multiple reactive nitrogen atoms, primarily at the N7 and N9 positions of the imidazole (B134444) ring, leading to the formation of constitutional isomers. up.ac.zanih.govd-nb.infoacs.org

During the synthesis of 9-benzylpurine scaffolds, the benzylation of a dihalopurine precursor frequently yields a mixture of two main isomers: the N9-benzyl and N7-benzyl derivatives. nih.gov These isomers must typically be separated using techniques like column chromatography. nih.gov

The ratio of the N9 to N7 isomers is not arbitrary and depends on several factors, including the substituents already present on the purine ring and the reaction conditions. rsc.org

Substituent Effects : The nature of the substituent at the C6 position can influence the N9/N7 product ratio. rsc.org In some cases, a bulky C6-substituent can sterically hinder the N7 position, favoring alkylation at N9. mdpi.com

Reaction Conditions : The choice of base and solvent system is critical. Different conditions can favor one isomer over the other. rsc.org DFT studies on the benzylation of adenine (B156593) have shown that while the N9 and N3 pathways are energetically favored, the N9-pathway ultimately dominates to yield the major product, which aligns with experimental observations. up.ac.za

While N9- and N7-benzylation are the most common outcomes, translocation to other nitrogens, such as N3, can occur as a minor pathway. up.ac.za The reliable synthesis of a pure N7-isomer often requires specific strategies, such as a de novo ring synthesis, because direct alkylation typically favors the N9 position. acs.org The distinct chemical and physical properties of the N7 and N9 isomers, which can be differentiated by techniques like 15N NMR spectroscopy, mean that controlling the position of the benzyl group is essential for predictable structure-activity relationships. researchgate.net

Derivatization at other Purine Positions (e.g., C8) and Subsequent Reactivity

Beyond the benzyl moiety, the purine ring itself offers several sites for derivatization, with the C2, C6, and C8 positions being of primary interest. The reactivity of these positions is influenced by the existing substituents, including the 2-fluoro and 9-benzyl groups.

The C8 position of the purine scaffold is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov Direct C-H activation is a modern and powerful strategy for functionalizing this position. Microwave-assisted direct C8-H arylation of 9-N-benzyladenine with aryl halides, catalyzed by palladium and copper, allows for the efficient introduction of aryl groups. nih.govmdpi.com Similarly, direct C8-H alkenylation can be achieved with alkenyl bromides under Pd/Cu catalysis. nih.gov

Alternatively, the C8 position can be halogenated, typically with N-bromosuccinimide (NBS), to produce an 8-bromo-9-benzylpurine intermediate. rsc.org This 8-bromo derivative is a versatile precursor for a variety of subsequent transformations:

Cross-Coupling Reactions : The 8-bromo group can be replaced with alkyl, aryl, or other carbon-based substituents via palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions.

Nucleophilic Substitution : The halogen can be displaced by various nucleophiles.

The reactivity of different positions on the purine ring can be exploited for selective, stepwise functionalization. For example, in 9-benzyl-2,6-dichloropurine, the chlorine atoms at C2 and C6 exhibit different reactivities. The C6-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group. researchgate.net This allows for selective displacement at C6, leaving the C2 position available for a subsequent, different modification. Stille coupling reactions on 9-benzyl-2,6-dichloropurine also show that the C6 position is more reactive than the C2 position. rsc.org

This differential reactivity allows for the synthesis of a diverse array of 2,6,8,9-tetrasubstituted purines through a combination of methods, including SNAr, C-H activation, and cross-coupling reactions on halogenated intermediates. niscpr.res.inavcr.cz For instance, a synthetic sequence could involve a regioselective Suzuki-Miyaura reaction at the C6 position of a dihalopurine, followed by a different coupling reaction or nucleophilic substitution at the C8 or C2 position. avcr.cz

The table below summarizes some key derivatization reactions at various positions on the purine core.

| Position | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| C8 | Direct C-H Arylation | Aryl halide, Pd(OH)₂/C, CuI, Cs₂CO₃, Microwave | 8-Aryl-9-benzylpurine | nih.govmdpi.com |

| C8 | Direct C-H Alkenylation | Alkenyl bromide, Pd/CuI/tBuOLi, Microwave | 8-Alkenyl-9-benzylpurine | nih.gov |

| C6 | Nucleophilic Substitution (SNAr) | Aniline (B41778), heat | 6-Anilino-9-benzyl-2-chloropurine | researchgate.net |

| C6 & C2 | Stille Coupling | Organostannane, PdCl₂(PPh₃)₂ | Preferential substitution at C6 over C2 | rsc.org |

| C8 | Bromination | N-Bromosuccinimide (NBS) | 8-Bromo-purine derivative | rsc.org |

| C8 | Sulfanylation | 8-Mercaptoadenine + Aryl Iodide, CuI/neocuproine | 8-Arylsulfanyl adenine | acs.org |

Structure Activity Relationship Sar Studies of 9 Benzyl 2 Fluoro 9h Purine Analogues

General Principles of Fluorine's Influence on Purine (B94841) SAR

The introduction of fluorine into a molecule can dramatically alter its biological profile. tandfonline.com This is due to fluorine's unique combination of properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. tandfonline.comresearchgate.net

Electronic and Steric Effects of Fluorine Substitution

Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electron distribution. tandfonline.com This strong electron-withdrawing effect can influence the acidity and basicity (pKa) of nearby functional groups, which can be crucial for binding to biological targets. tandfonline.comsci-hub.se For instance, the introduction of a fluorine atom can lower the pKa of an amine group, which may improve bioavailability by facilitating better membrane permeation. sci-hub.se

Despite its high electronegativity, fluorine is relatively small, with a van der Waals radius of 1.47 Å, comparable to that of a hydrogen atom (1.20 Å). tandfonline.com This means that replacing a hydrogen atom with fluorine often results in minimal steric hindrance, allowing the modified molecule to still fit within the binding pocket of a target protein. tandfonline.com However, in some cases, the steric bulk of fluorine, though small, can still influence molecular conformation and interactions. sci-hub.se

Impact on Lipophilicity and Binding Interactions

Fluorine substitution generally increases the lipophilicity of a molecule. researchgate.netnih.gov This enhanced lipophilicity can improve a compound's ability to cross cell membranes, a critical factor for reaching intracellular targets. tandfonline.comnih.gov However, a delicate balance is necessary, as excessively high lipophilicity can lead to decreased solubility and other undesirable properties. tandfonline.com

SAR Focused on Purine Ring Substitutions (C2, C6, C8, N6)

The purine ring system offers multiple sites for chemical modification, and substitutions at the C2, C6, C8, and N6 positions have been extensively explored to understand their impact on biological activity. nih.govrsc.org

Role of C2-Fluoro Substitution in Modulating Biological Interactions

The substitution of a fluorine atom at the C2 position of the purine ring has been shown to be a valuable strategy in drug design. consensus.app The electron-withdrawing nature of the C2-fluoro group can significantly influence the electronic properties of the entire purine system. ontosight.ai This can affect the binding affinity of the molecule to its target. For example, in some cases, a lipophilic, electron-withdrawing substituent at the C2 position has been associated with optimal activity. consensus.app

Furthermore, the C2 position is often directed towards the solvent-exposed region in a binding pocket, making it amenable to extensive modifications without causing steric clashes. nih.govresearchgate.net This allows for the introduction of various substituents to fine-tune the molecule's properties.

Influence of C6 Substituents (e.g., alkylamino, anilino) on Target Affinity

The C6 position of the purine ring is a critical site for modulating target affinity and selectivity. nih.govnih.gov The introduction of different substituents at this position can lead to a wide range of biological activities.

For instance, studies on 6-anilino-9-benzyl-2-chloropurines have shown that small, lipophilic para substituents on the aniline (B41778) ring are favorable for antirhinovirus activity. nih.gov Similarly, in a series of 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, varying the alkylamino group at the C6 position resulted in potent anticonvulsant activity. nih.gov The nature of the substituent at C6, whether it's an alkylamino or an anilino group, can significantly impact how the molecule interacts with its biological target. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Related to the N9-Benzyl Moiety

Positional Isomerism of Benzyl (B1604629) Group (N9 vs. N7) and its SAR Implications

The alkylation of a purine ring can occur at different nitrogen atoms, most commonly at the N9 and N7 positions, leading to regioisomers. The distribution of these isomers is often influenced by reaction conditions and the nature of the substituents on the purine core. researchgate.netscispace.com Generally, the N9-substituted isomer is the major product in these reactions. researchgate.net

The distinction between N9 and N7 isomers is crucial as it can lead to significant differences in biological activity. nih.gov This variation in activity is attributed to the different spatial orientation of the benzyl group relative to the purine scaffold, which in turn affects how the molecule interacts with its biological target. For instance, in a study of isoxazolidine (B1194047) nucleoside analogues, the N9- and N7-linked diastereoisomers, despite having the purine on the same side of the phenyl ring, exhibited different biological effects, suggesting that the precise point of attachment to the purine core dictates the interaction with cellular targets. nih.gov

Computational studies have also highlighted the structural differences. In 9-benzyl-6-phenyl-9H-purine, the calculated distance between the ortho C-H bond of the phenyl ring and the N1 and N7 atoms of the purine are 2.41 Å and 2.29 Å, respectively, indicating a specific conformational preference that would be altered in an N7-benzyl isomer. nih.gov The investigation of N7 versus N9 isomerism is a fundamental aspect of SAR, as the correct placement of the benzyl group is essential for optimal receptor engagement.

Substituent Effects on the Benzyl Phenyl Ring (e.g., ortho-fluoro, difluoro)

The electronic and steric properties of substituents on the benzyl phenyl ring play a pivotal role in modulating the activity of 9-Benzyl-2-fluoro-9H-purine analogues. The introduction of fluorine atoms, in particular, has been a key strategy in optimizing these compounds.

In a series of anticonvulsant agents based on 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, the parent compound itself demonstrated notable activity. nih.govnih.gov Further SAR studies revealed that the addition of a second fluoro substituent on the benzyl ring could enhance potency. Specifically, derivatives with a second fluoro group at the 5- or 6-position of the benzyl moiety were found to be highly active, with ED₅₀ values in the range of 2 to 4 mg/kg. nih.gov

More extensive SAR studies on other purine-based inhibitors have provided a deeper understanding of substituent effects. A systematic analysis of ortho-, meta-, and para-substituted benzyl rings showed that the position and nature of the substituent are critical. uzh.ch For example, among ortho-substituted derivatives, a sulfonamide group led to a significant increase in potency, potentially by forming an additional hydrogen bond with the target protein. uzh.ch In contrast, meta-substituted compounds with carboxylic acid functionality also showed high affinity. uzh.ch The introduction of multiple substituents, such as a combination of meta-chloro and meta-carboxyl groups, resulted in one of the most potent compounds in the series. uzh.ch However, combining other potent substitutions did not always lead to an additive effect, highlighting the complex nature of these interactions. uzh.ch

These findings underscore the importance of the substitution pattern on the benzyl ring. The strategic placement of groups that can participate in favorable interactions like hydrogen bonds or that can modulate the electronic character of the ring is a critical aspect of designing potent analogues.

| Compound/Substituent | Position on Benzyl Ring | Observed Activity/Potency | Reference |

| Second Fluoro | 5- or 6-position | Very active (ip ED₅₀ 2-4 mg/kg) | nih.gov |

| Sulfonamide | ortho-position | High potency (IC₅₀ = 0.46 μM) | uzh.ch |

| Carboxylic Acid | meta-position | High affinity (IC₅₀ = 0.51 μM) | uzh.ch |

| Chloro and Carboxyl | meta-positions | Most potent compound (IC₅₀ = 0.18 μM) | uzh.ch |

| Trifluoroacetic Amide | ortho-position | Low potency (IC₅₀ > 100 μM) | uzh.ch |

Impact of Benzyl Flexibility and Conformation on Receptor Binding

The flexibility and preferred conformation of the N9-benzyl group are significant determinants of binding affinity. The ability of the benzyl group to adopt an optimal orientation within a receptor's binding pocket without a substantial entropic penalty is key to potent inhibition. biorxiv.org

In some molecular scaffolds, increased flexibility in the linker can be detrimental. For example, in a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, benzyl analogues showed a significant loss of activity compared to their more rigid aryl counterparts, suggesting that the increased conformational freedom of the benzyl group hinders effective binding. mdpi.com

The conformation of the benzyl group relative to the purine ring system is also critical. In one crystal structure of a 9-alkylpurine derivative, the purine and an attached imidazole (B134444) ring were found to be coplanar. researchgate.net In another, a bulkier substituent caused the rings to be rotated by approximately 57 degrees. researchgate.net Such conformational differences, dictated by the nature of the substituents, directly influence how the molecule presents itself to the receptor, affecting binding. The loss of conformational entropy upon binding is a thermodynamic penalty; therefore, ligands that are pre-organized in their bioactive conformation, or have lower conformational flexibility, may bind with higher affinity. biorxiv.org The interplay between the flexibility of the benzyl group and its ability to adopt a low-energy, receptor-complementary conformation is a crucial consideration in SAR studies. nih.govplos.org

Comparative SAR Analysis with other Purine Classes and Scaffolds

To understand the unique SAR profile of this compound analogues, it is informative to compare them with other classes of purines and related heterocyclic scaffolds. Such comparisons highlight the specific contributions of the 2-fluoro-purine core and the N9-benzyl group to biological activity.

Studies have directly compared 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with analogues where the purine's imidazole ring was replaced by isosteric systems like pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines. nih.gov The purine analogue was found to be more active as an anticonvulsant than these other heterocyclic systems. This difference in activity was not explained by variations in lipophilicity or pKa, but was suggested to be related to differences in the calculated electrostatic isopotential maps of the different scaffolds, indicating the purine core itself possesses optimal electronic features for this specific activity. nih.gov

The importance of the purine core is also seen in other contexts. In the development of inhibitors for the YTHDC1 protein, researchers initially used a 2-chloropurine scaffold for optimization due to its synthetic tractability for creating derivatives at the N9 position. uzh.ch They later successfully translated the optimized side chain to a 5-chloropyrazolopyrimidine core, which resulted in a potent compound, demonstrating that while the purine was a good starting point, other scaffolds could also accommodate the key binding features. uzh.ch

Molecular Interactions and Mechanistic Insights of 9 Benzyl 2 Fluoro 9h Purine Analogues

Target Identification and Engagement Studies for 9-Benzyl-2-fluoro-9H-purine Scaffolds

The this compound scaffold and its analogues are a versatile class of compounds that have been investigated for their interactions with a range of biological targets. These interactions are often driven by the purine (B94841) core, which mimics endogenous nucleosides, allowing these compounds to compete for binding sites on various enzymes. The substituents at the 2, 6, and 9 positions of the purine ring play a crucial role in determining the potency and selectivity of these interactions.

Purine analogues are well-established inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. google.com The this compound scaffold has been a starting point for the development of potent CDK inhibitors. For instance, roscovitine, a 2,6,9-substituted purine, is a known inhibitor of several CDKs, including CDK2. google.com The development of novel 2,6,9-trisubstituted purine analogues has led to the identification of potent inhibitors of CDK12. nih.gov

The inhibitory activity of these purine analogues against CDKs is influenced by the nature of the substituents at various positions of the purine ring. For example, in a series of 6-cyclohexylmethoxy-2-arylaminopurines, the presence of a sulfonamide group was found to confer potency and selectivity for CDK2. core.ac.uk Deletion of this moiety resulted in a significant reduction in CDK2 inhibitory activity. nih.gov Further modifications, such as the introduction of an (E)-dialkylaminovinyl substituent at the C-6 position, have been shown to impart selectivity for Nek2, another important cell cycle kinase, over CDK2. nih.gov

Interactive Table:

Inhibition of Kinases by Purine Analogues| Compound/Class | Target Kinase(s) | Key Structural Features | Reference |

|---|---|---|---|

| Roscovitine | CDK2 | 2,6,9-substituted purine | google.com |

| 2,6,9-trisubstituted purine analogues | CDK12 | 2,6,9-trisubstituted purine scaffold | nih.gov |

| 6-cyclohexylmethoxy-2-arylaminopurines | CDK2, Nek2 | 6-alkoxy and 2-arylamino substituents | core.ac.uknih.gov |

While direct evidence for the modulation of phosphodiesterases (PDEs) by this compound itself is limited in the provided search results, the broader class of purine derivatives has been explored as PDE inhibitors. The structural similarity of the purine core to the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling molecules makes them logical candidates for PDE modulation. Different PDE isozymes have distinct substrate specificities and inhibitor sensitivities, which can be exploited by modifying the substituents on the purine ring. Further research is needed to specifically delineate the interaction of this compound analogues with PDE isozymes like PDE2 and PDE4.

Adenosine Deaminase (ADA):

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. sci-hub.se Certain purine analogues can act as either substrates or inhibitors of ADA. For some N6-substituted analogues, this substitution can prevent potent interaction with ADA. nih.gov However, other modifications can lead to potent ADA inhibition. For example, 2-aryl-8-azaadenosines have shown inhibitory activity against ADA, with the potency influenced by the nature of the aryl substituent. sci-hub.se The synthesis of various purine nucleoside analogues has been explored for their potential as ADA inhibitors. researchgate.net

Inosine Monophosphate Dehydrogenase (IMPDH):

Inosine monophosphate dehydrogenase is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive and antiviral drugs. researchgate.netnih.gov Purine analogues have been investigated as IMPDH inhibitors. For instance, 2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate has been shown to be a strong and apparently irreversible inhibitor of E. coli IMPDH. nih.gov Acridone-based compounds, which can be considered structurally related to purine systems, have also been identified as potent, uncompetitive inhibitors of IMPDH. researchgate.netmerckmillipore.com The search results also indicate that 2-butoxy-9-(2,6-difluorobenzyl)-N-(2...)-purine derivatives have been studied for their interaction with IMPDH. drugbank.com

O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a DNA repair protein that removes alkyl groups from the O-6 position of guanine in DNA. nih.gov Inhibition of AGT can enhance the efficacy of certain anticancer alkylating agents. nih.gov O6-benzylguanine (O6-BG) is a known inhibitor of AGT. nih.govnih.gov

Analogues of O6-benzylguanine, including those with a fluoro-substituent on the benzyl (B1604629) ring, have been synthesized and evaluated as AGT inactivators. acs.org For example, 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine (FBG) has demonstrated the ability to inactivate AGT. nih.govacs.org The development of prodrugs, such as 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines, aims to achieve hypoxia-selective release of the active AGT inhibitor. nih.gov

Interactive Table:

Inhibition of O6-alkylguanine-DNA alkyltransferase (AGT) by Purine Analogues| Compound | AGT Inhibition | Notes | Reference |

|---|---|---|---|

| O6-benzylguanine (O6-BG) | Potent inhibitor | Standard agent for AGT inhibition | nih.govnih.gov |

| 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine (FBG) | Inactivates AGT | Fluorinated analogue of O6-BG | nih.govacs.org |

| 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines | Prodrugs of O6-BG | Designed for hypoxia-selective activation | nih.gov |

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are central to the metabolism of a vast number of drugs. google.com Inhibition or induction of these enzymes can lead to significant drug-drug interactions. google.comgoogle.com Purine-based compounds have been shown to interact with CYP enzymes.

A study on TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine), a pan-IP6K inhibitor, confirmed its inhibitory effect on CYP3A4. nih.gov This led to the design and synthesis of TNP analogues with the goal of minimizing CYP3A4 inhibition while retaining IP6K inhibitory activity. The study found that certain substitutions on the purine scaffold could dramatically reduce CYP3A4 inhibition. nih.gov For example, compound 9 in that study, N6-(4-(methylsulfonyl)benzyl)-N2-(4-nitrobenzyl)-9H-purine-2,6-diamine, showed significantly reduced CYP3A4 inhibition compared to the parent compound. nih.gov This highlights the potential to fine-tune the pharmacokinetic properties of purine-based compounds by modifying their structure to alter interactions with metabolic enzymes like CYP3A4.

Receptor Ligand Binding Investigations (e.g., Adenosine Receptors)

Purine derivatives are well-established ligands for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that modulate various physiological processes. diva-portal.orgnih.gov The this compound scaffold and its analogues have been investigated for their binding affinity and selectivity towards different adenosine receptor subtypes (A1, A2A, A2B, and A3). diva-portal.orgresearchgate.net

Structure-activity relationship (SAR) studies on related 2-phenyl-9-benzyl-8-azapurine derivatives have shown that these compounds can exhibit high affinity for the A1 adenosine receptor, with many demonstrating good selectivity over A2A and A3 subtypes. researchgate.net The introduction of a benzyl group at the 9-position and various substituents at other positions of the purine ring significantly influences the binding characteristics. researchgate.net For example, certain N(6)-hydroxyalkyl- and N(6)-hydroxycycloalkyl-2-phenyl-9-benzyl-8-azaadenines have displayed very high affinity for A1 adenosine receptors. researchgate.net

Similarly, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives were found to be potent antagonists at A1 and A3 receptors, as well as dual A1/A2A, A1/A2B, or A1/A3 antagonists. diva-portal.org These findings highlight the versatility of the substituted purine scaffold in generating selective adenosine receptor ligands. The presence of a 2-fluoro substituent, as in this compound, is a common modification in purine-based ligands and can impact binding affinity and selectivity. For instance, in the context of adenosine A3 receptor ligands, a 2-chloro substitution generally enhances binding affinity. nih.gov

The following table summarizes the binding affinities of selected purine derivatives at human adenosine receptors:

| Compound | Receptor Subtype | Binding Affinity (pKi) |

| 3x (a 2-aryl-9-methyl-6-morpholinopurine derivative) | A1 | 8.23 ± 0.06 diva-portal.org |

| 3v (a 2-aryl-9-methyl-6-morpholinopurine derivative) | A3 | 7.83 ± 0.16 diva-portal.org |

Mechanisms of Biological Pathway Modulation

Interference with Nucleic Acid Synthesis and Replication Processes

Purine analogues, by virtue of their structural similarity to endogenous purines (adenine and guanine), can interfere with the synthesis and replication of nucleic acids. medchemexpress.com This mechanism is a cornerstone of their application as antiviral and anticancer agents. ontosight.ai The incorporation of a this compound moiety into a molecule can lead to the disruption of these fundamental cellular processes.

For instance, 9-benzyl-2,6-dichloro-9H-purine, a related compound, has demonstrated antiviral activity, particularly against rhinoviruses, by interfering with nucleic acid synthesis, which in turn inhibits viral replication. The substitution pattern on the purine ring is critical for this activity. nih.gov The synthesis of oligonucleotides containing modified purine bases is a strategy employed to modulate RNA activity and inhibit protein translation. epo.org The introduction of fluorinated sugars or other modifications to the purine structure can enhance their therapeutic potential. beilstein-journals.org

Induction of Apoptosis in Proliferating Cell Models

A key mechanism through which purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells. medchemexpress.com Several studies have shown that substituted purines can trigger apoptotic pathways, leading to the elimination of malignant cells.

For example, N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine has been shown to induce apoptosis, as demonstrated by increased plasma membrane permeability in flow cytometry assays. Similarly, a study on 2,6,9-trisubstituted purine derivatives revealed that the lead compound, 7h, induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 leukemia cells. imtm.cz This suggests that the purine scaffold, with appropriate substitutions, can effectively engage the cellular machinery responsible for apoptosis. While direct evidence for this compound is pending, the established pro-apoptotic activity of related compounds provides a strong rationale for its potential in this area.

Disruption of Specific Signaling Pathways

Beyond direct interference with nucleic acid synthesis and apoptosis induction, this compound analogues can modulate specific intracellular signaling pathways. The purine scaffold is a known pharmacophore that can interact with a variety of enzymes and receptors involved in cell signaling. ontosight.ai

One significant area of investigation is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. imtm.cz The substitution pattern at the C-2, C-6, and N-9 positions of the purine ring is key to achieving enhanced binding affinity and selectivity towards specific kinases. imtm.cz For example, 2,6,9-trisubstituted purine derivatives have been designed as inhibitors of oncogenic kinases like Bcr-Abl. researchgate.net

Furthermore, the interaction of purine derivatives with adenosine receptors can trigger or block downstream signaling cascades. diva-portal.orgnih.gov A1 and A3 adenosine receptors are typically coupled to Gi/o proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. diva-portal.org Conversely, A2A and A2B receptors are coupled to Gs proteins and increase cAMP production. diva-portal.org By acting as antagonists at these receptors, this compound analogues can disrupt these signaling pathways, which has therapeutic implications for a range of diseases.

Role as a Scaffold in Drug Design and Chemical Probe Development

The this compound core structure serves as a valuable scaffold in the design and development of new therapeutic agents and chemical probes. The purine ring system is a versatile template that allows for systematic modifications at multiple positions to optimize biological activity, selectivity, and pharmacokinetic properties. ontosight.aisemanticscholar.org

The 2-amine-9H-purine scaffold, for example, has been successfully developed into a potent and selective ligand for the bromodomain of human BRD9, a protein involved in epigenetic regulation. semanticscholar.org This was achieved through iterative structure-based design, demonstrating the adaptability of the purine core for creating highly specific molecular probes. semanticscholar.org

In the context of antiviral research, 9-benzyl-2,6-dichloro-9H-purine has been used as a foundational structure to synthesize a series of 6-anilino-9-benzyl-2-chloropurines with activity against rhinoviruses. nih.gov Structure-activity relationship studies revealed that specific substitutions on the aniline (B41778) ring enhanced the inhibitory effects. nih.gov This highlights the utility of the 9-benzylpurine scaffold in generating libraries of compounds for screening against various biological targets.

Furthermore, the purine framework is a key component in the synthesis of nucleoside analogues and other complex organic molecules with potential therapeutic applications. mdpi.com The ability to perform regioselective functionalization, such as C-H cyanation, on the purine ring further expands the chemical space that can be explored from this versatile scaffold. mdpi.com

Design Principles for Inhibitors and Ligands based on this compound

The design of inhibitors and ligands based on the this compound scaffold is guided by structure-activity relationship (SAR) studies. These studies systematically modify the core structure to understand how changes in its chemical features affect its biological activity. The purine ring itself, being a key component of nucleic acids, provides a basis for competitive inhibition in various enzymatic pathways.

Key design principles often involve:

Modification of the Benzyl Group: Altering the substituents on the benzyl ring can significantly impact the compound's binding affinity and selectivity for a target protein. For instance, the addition of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule.

Substitution at the 6-position: The 6-position of the purine ring is a common site for modification. Introducing different alkylamino or other functional groups can lead to enhanced potency and altered pharmacological profiles.

Isosteric Replacements: Replacing atoms or groups of atoms within the purine ring with other chemically similar structures can lead to analogues with different electronic and steric properties, potentially improving their therapeutic index.

These principles have been instrumental in developing compounds with specific inhibitory actions against various enzymes and receptors.

Exploration in the Development of Antiviral Agents Targeting Viral Replication Mechanisms

Purine analogues have a well-established history as antiviral agents, primarily by interfering with viral DNA or RNA synthesis. youtube.comyoutube.com The this compound scaffold offers a promising starting point for developing new antiviral drugs. These synthetic nucleoside analogues can be designed to mimic natural purines, thereby getting incorporated into the growing viral nucleic acid chain and causing chain termination or dysfunctional viral proteins.

The mechanism of action for many purine-based antivirals involves several key steps:

Cellular Uptake: The drug must be able to enter the host cell.

Phosphorylation: Once inside the cell, the analogue is often phosphorylated by host or viral kinases to its active triphosphate form.

Inhibition of Viral Polymerase: The triphosphate analogue then competes with natural nucleoside triphosphates for binding to the viral DNA or RNA polymerase. youtube.com

Chain Termination: Incorporation of the analogue into the growing nucleic acid chain can halt further elongation, effectively stopping viral replication.

Research in this area focuses on creating analogues that are selectively activated in virus-infected cells and have a high affinity for viral polymerases over host cell polymerases to minimize toxicity. nih.govnih.gov

Application as Potential Anticonvulsant Agents

Derivatives of 9-benzyl-9H-purine have emerged as a novel class of anticonvulsant agents. nih.gov Specifically, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine have shown potent activity against maximal electroshock-induced seizures (MES) in preclinical models. nih.govacs.org

Structure-activity relationship studies have revealed that:

The presence of a benzyl group at the 9-position is crucial for anticonvulsant activity.

Substitutions on the benzyl ring, particularly with fluorine, can enhance potency. nih.gov

The nature of the substituent at the 6-position of the purine ring also influences activity. nih.gov

The exact mechanism of action for these anticonvulsant purine analogues is still under investigation, but it is believed to be distinct from that of many existing antiepileptic drugs. Some studies suggest that they may modulate GABAergic or glycinergic transmission. nih.gov

Table 1: Anticonvulsant Activity of 9-Benzylpurine Analogues

| Compound | Modification | Anticonvulsant Activity (MES, ip ED₅₀ in mg/kg) | Reference |

|---|---|---|---|

| 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | Parent Compound | Potent | nih.gov |

| 9-(2,5-Difluorobenzyl)-6-(methylamino)-9H-purine | Additional fluoro group at 5-position | 2-4 | nih.gov |

| 9-(2,6-Difluorobenzyl)-6-(methylamino)-9H-purine | Additional fluoro group at 6-position | 2-4 | nih.gov |

| 9-Decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (5e) | Triazole and decyl substitutions | 23.4 | nih.gov |

Development of Antimicrobial Scaffolds

The purine scaffold has been explored for the development of new antimicrobial agents. nih.govresearchgate.net Derivatives of 9-benzylpurine have been synthesized and evaluated for their activity against a range of bacteria and fungi. researchgate.net

Key findings in this area include:

Certain 9-substituted purine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Some analogues have shown potent antifungal activity, in some cases exceeding that of standard antifungal drugs. researchgate.net

The nature of the substituents at both the 6- and 9-positions of the purine ring plays a critical role in determining the antimicrobial spectrum and potency.

For example, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine has demonstrated excellent activity against Candida albicans. nih.gov Another compound, with a 4-chlorobenzylamino group at the 6-position, showed antibacterial activity comparable to ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Strategies for Targeting Topoisomerase II via ATP Competitive Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions as an ATPase, utilizing the energy from ATP hydrolysis to carry out its function. nih.gov This ATP-binding site presents a target for the development of catalytic inhibitors.

Analogues based on the purine structure have been rationally designed to act as ATP-competitive inhibitors of topoisomerase II. nih.govnih.gov These inhibitors bind to the ATP-binding pocket of the enzyme, preventing ATP from binding and thereby blocking the enzyme's catalytic cycle before DNA cleavage occurs. nih.govrsc.org

A notable example is the quinoline (B57606) aminopurine compound 1 (QAP 1), a purine diamine analogue that has demonstrated potent inhibition of both topoisomerase II alpha and beta isoforms. nih.govresearchgate.net QAP 1 was found to inhibit the ATPase activity and the DNA decatenation function of the enzyme at submicromolar concentrations. nih.govnih.gov This approach represents a promising strategy for developing anticancer agents with a different mechanism of action compared to traditional topoisomerase poisons. nih.gov

Table 2: Inhibition of Topoisomerase II by Purine Analogues

| Inhibitor | Mechanism | Target Isoforms | Cellular Effect | Reference |

|---|---|---|---|---|

| Quinoline Aminopurine 1 (QAP 1) | ATP-competitive catalytic inhibitor | Topoisomerase II alpha and beta | Antagonizes doxorubicin-induced DNA damage | nih.govnih.gov |

Modulation of Inositol (B14025) Hexakisphosphate Kinase (IP6K) Activity

Inositol hexakisphosphate kinases (IP6Ks) are enzymes that phosphorylate inositol hexakisphosphate (IP6) to form inositol pyrophosphates, which are important signaling molecules. Dysregulation of IP6K activity has been implicated in various diseases, including cancer and metabolic disorders. mdpi.comnih.gov

Purine-based compounds have been identified as inhibitors of IP6Ks. researchgate.netnih.gov One of the most well-studied is N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), which acts as a pan-IP6K inhibitor by competing with ATP for the binding site. mdpi.comnih.gov

Efforts are underway to develop more potent and isoform-selective IP6K inhibitors based on the purine scaffold. researchgate.netnih.gov These efforts involve systematic variations at the N2 and N6 positions of the purine core to improve properties such as solubility and selectivity for specific IP6K isoforms (IP6K1, IP6K2, and IP6K3). researchgate.netnih.gov The development of such selective inhibitors is crucial for dissecting the specific biological roles of each IP6K isoform and for developing targeted therapies. researchgate.net

Table 3: Purine-Based Inhibitors of Inositol Hexakisphosphate Kinase (IP6K)

| Compound | Target | Mechanism | Key Properties | Reference |

|---|---|---|---|---|

| N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP) | Pan-IP6K | ATP-competitive | Modest potency, poor solubility | mdpi.comresearchgate.net |

| Purine-based isoform-specific IP6K1 inhibitors | IP6K1 | Selective inhibition | Increased solubility and potency over TNP | researchgate.netnih.gov |

Computational and Theoretical Investigations of 9 Benzyl 2 Fluoro 9h Purine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 9-Benzyl-2-fluoro-9H-purine. nih.govijcce.ac.ir These methods provide insights into the distribution of electrons within the molecule, which governs its interactions with biological targets and its chemical stability.

Detailed analysis of the electronic properties of this compound can be achieved through DFT calculations. The introduction of a fluorine atom at the C2 position is expected to significantly alter the electron density distribution across the purine (B94841) ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can be quantified by calculating molecular electrostatic potential (MEP) maps, which visualize regions of positive and negative electrostatic potential on the molecular surface. For this compound, the region around the fluorine atom would exhibit a negative potential, while the adjacent carbon and nitrogen atoms would become more electron-deficient.

The reactivity of the molecule can be predicted by analyzing the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ekb.eg A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing fluorine atom is anticipated to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile compared to unsubstituted 9-benzylpurine.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Observation | Significance |

| Dipole Moment | Increased compared to 9-benzylpurine | Influences solubility and intermolecular interactions. |

| HOMO Energy | Lowered due to fluorine substitution | Indicates reduced electron-donating ability. |

| LUMO Energy | Lowered due to fluorine substitution | Indicates enhanced electron-accepting ability. |

| HOMO-LUMO Gap | Potentially narrowed | Suggests increased reactivity in certain reactions. |

| MEP at C2-F region | Negative potential | Highlights a region for potential electrophilic attack. |

| MEP at purine nitrogens | Modulated electron density | Affects hydrogen bonding capabilities. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. nih.govnih.gov These methods predict the binding orientation and affinity of a ligand within the active site of a protein.

Molecular docking studies would involve generating a 3D model of this compound and "docking" it into the binding pocket of a target protein. The scoring functions used in docking algorithms estimate the binding energy, with more negative scores typically indicating a more favorable interaction. biointerfaceresearch.com The benzyl (B1604629) group at the N9 position can engage in hydrophobic or pi-stacking interactions with nonpolar amino acid residues in the binding site. The purine core itself can form hydrogen bonds with appropriate donor or acceptor groups on the protein. The fluorine atom at the C2 position can also participate in specific interactions, such as halogen bonding or electrostatic interactions, which can enhance binding affinity and selectivity.

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation would track the movements of all atoms in the system, providing a dynamic view of the binding interactions. This allows for the assessment of the stability of key hydrogen bonds and hydrophobic contacts, as well as any conformational changes in the protein or ligand upon binding. The insights gained from these simulations are crucial for understanding the molecular basis of the ligand's activity.

Prediction of Conformation and Stereochemistry

The three-dimensional shape (conformation) of this compound is a critical determinant of its biological activity. The flexibility of the molecule is primarily due to the rotation around the single bond connecting the benzyl group to the purine N9 atom.

Computational methods, such as DFT, can be used to perform a conformational analysis to identify the most stable conformers of the molecule. researchgate.net By rotating the benzyl group relative to the purine ring and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations. It is likely that the benzyl group will not be coplanar with the purine ring due to steric hindrance, adopting a twisted conformation.

The fluorine substitution at C2 is not expected to introduce new stereocenters, so the molecule is achiral. However, the conformational preferences can be influenced by the electronic and steric effects of the fluorine atom. Understanding the preferred conformation is essential for accurately modeling its interactions in molecular docking studies.

Rational Design of Novel this compound Analogs through In Silico Methods

The knowledge gained from the computational studies described above provides a solid foundation for the rational design of novel analogs of this compound with improved properties. researchgate.net This in silico approach allows for the virtual screening of a large number of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Similarly, if the electronic properties of the purine core need to be fine-tuned, further substitutions on the purine ring can be explored computationally. The effect of these modifications on the HOMO-LUMO gap, dipole moment, and MEP can be predicted using quantum chemical calculations. This iterative cycle of design, computational evaluation, and subsequent synthesis is a hallmark of modern drug discovery and materials science.

Advanced Analytical Techniques in the Research of 9 Benzyl 2 Fluoro 9h Purine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For fluorinated purine (B94841) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H and ¹³C NMR:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to map the carbon-hydrogen framework of the molecule. In the case of 9-benzyl-purine derivatives, distinct signals are expected for the purine core, the benzyl (B1604629) substituent, and any other groups attached to the purine ring. For instance, in the ¹H NMR spectrum of a related compound, 9-Benzyl-2-chloro-6-pyrrolidin-1-yl-9H-purine, the protons of the benzyl group typically appear as a multiplet in the aromatic region (~7.25-7.34 ppm), while the methylene (B1212753) bridge protons (CH₂) give a characteristic singlet at around 5.34 ppm. rsc.org The lone proton on the purine ring (C8-H) resonates further downfield as a singlet, often above 8.0 ppm. rsc.org

¹³C NMR provides information on all unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like nitrogen or halogens showing distinct resonances. researchgate.netnih.gov For 9-benzyl-purine analogues, signals for the purine ring carbons are observed alongside those for the benzyl group. rsc.org The specific chemical shifts help confirm the substitution pattern on the purine ring. nih.gov

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Purine C8-H / C8 | 8.20 (s, 1H) | 140.7 |

| Benzyl CH₂ | 5.34 (s, 2H) | 47.4 |

| Benzyl Aromatic C-H | 7.25-7.34 (m, 5H) | 127.4, 127.9, 128.7 |

| Purine C2 | - | 153.1 |

| Purine C4 | - | 152.9 |

| Purine C5 | - | 118.5 |

| Purine C6 | - | 151.0 |

| Benzyl Aromatic C-ipso | - | 136.8 |

¹⁹F NMR:

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and informative technique. aiinmr.com The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of ¹H NMR, spanning about 800 ppm. wikipedia.orgazom.com This wide dispersion minimizes the likelihood of signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine-containing functional groups. thermofisher.com

In 9-Benzyl-2-fluoro-9H-purine, the single fluorine atom at the C2 position would produce a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides critical information about the electronic environment of the C-F bond. Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (e.g., ¹H-¹⁹F coupling) or carbons (e.g., ¹³C-¹⁹F coupling) provides definitive evidence for the location of the fluorine atom within the molecule. nih.govwikipedia.org This technique is also highly effective for determining the purity of fluorinated pharmaceuticals, often using an internal standard for quantification. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

For example, the HRMS analysis of a related compound, 9-Benzyl-2-chloro-6-(4-ethyl-piperazin-1-yl)-9H-purine, yielded an observed mass-to-charge ratio (m/z) of 356.1523, which corresponds closely to the calculated value of 356.1516 for its molecular formula, C₁₈H₂₁ClN₆. rsc.org A similar analysis for this compound would confirm its elemental composition of C₁₂H₉FN₄.

Beyond molecular weight, MS is used to study the fragmentation patterns of molecules. In techniques like tandem mass spectrometry (MS/MS), the parent ion is isolated and fragmented, and the resulting daughter ions are analyzed. This fragmentation provides structural clues. For purine derivatives, a common fragmentation pathway involves the cleavage of the N-glycosidic bond. nih.gov In this compound, this would correspond to the breaking of the bond between the N9 atom of the purine ring and the benzylic carbon. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule. nih.gov

| Compound | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| 9-Benzyl-2-chloro-6-(4-ethyl-piperazin-1-yl)-9H-purine | C₁₈H₂₁ClN₆ | 356.1516 | 356.1523 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While NMR and MS provide information about connectivity, single-crystal X-ray crystallography offers an unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for establishing absolute stereochemistry and detailed conformational features.

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed 3D electron density map of the molecule. This map reveals precise bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would definitively confirm the attachment of the benzyl group at the N9 position and the fluorine atom at the C2 position.

Studies on related purine derivatives have successfully used this method to confirm their structures. For example, the crystal structure of a 2-fluoro-6-chloro-purine derivative was confirmed by X-ray diffraction. tandfonline.com Similarly, the analysis of 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine revealed the dihedral angle between the purine and phenyl rings and the conformation of the tetrahydropyranyl ring. nih.gov This technique also elucidates intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern how the molecules pack in a crystal lattice. nih.gov

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.